molecular formula C14H26O3 B13812889 1-Cyclohexyl-4,4-diethoxy-1-butanone

1-Cyclohexyl-4,4-diethoxy-1-butanone

Cat. No.: B13812889
M. Wt: 242.35 g/mol
InChI Key: YROGSDUHVYDAAA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,4-diethoxy-1-butanone is an organic compound with the molecular formula C14H26O3 It is characterized by a cyclohexyl group attached to a butanone backbone, with two ethoxy groups at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4,4-diethoxy-1-butanone can be synthesized through a multi-step process involving the reaction of cyclohexylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and subsequent reaction with ethanol under acidic conditions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4,4-diethoxy-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-4,4-diethoxy-1-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,4-diethoxy-1-butanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    1-Cyclohexyl-4,4-dimethoxy-1-butanone: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Cyclohexyl-4,4-diethoxy-2-butanone: Similar structure but with a different position of the ketone group.

Uniqueness: 1-Cyclohexyl-4,4-diethoxy-1-butanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

1-cyclohexyl-4,4-diethoxybutan-1-one

InChI

InChI=1S/C14H26O3/c1-3-16-14(17-4-2)11-10-13(15)12-8-6-5-7-9-12/h12,14H,3-11H2,1-2H3

InChI Key

YROGSDUHVYDAAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC(=O)C1CCCCC1)OCC

Origin of Product

United States

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